molecular formula C18H14ClNO3S B2634265 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1797140-82-9

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2634265
CAS No.: 1797140-82-9
M. Wt: 359.82
InChI Key: DYHKJBKFDTZZTI-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan with an appropriate acyl chloride under acidic conditions.

    Synthesis of the thiophene derivative: The thiophene ring is introduced through a cyclization reaction involving sulfur and a suitable diene precursor.

    Coupling of the furan-2-carbonyl and thiophene intermediates: This step involves a condensation reaction to form the desired intermediate.

    Introduction of the 2-chlorophenyl group: This step involves a nucleophilic substitution reaction where the 2-chlorophenyl group is introduced to the intermediate.

    Formation of the final acetamide: The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)acetamide
  • 2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-3-yl)methyl)acetamide
  • 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is unique due to the presence of both furan and thiophene rings in its structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c19-14-5-2-1-4-12(14)10-17(21)20-11-13-7-8-16(24-13)18(22)15-6-3-9-23-15/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHKJBKFDTZZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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